![molecular formula C11H12BrN B13232225 1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13232225.png)
1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound features a bromophenyl group attached to a bicyclic azabicyclohexane framework, which contributes to its distinct chemical behavior and potential utility.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This approach allows for the formation of the bicyclic structure, which can then be further derivatized through various transformations. The use of photochemistry is advantageous due to its ability to access new building blocks and open up sp3-rich chemical space .
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules.
Material Science: The compound’s bicyclic structure contributes to its potential use in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere of meta-substituted benzene.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry and material science.
The uniqueness of 1-(4-Bromophenyl)-2-azabicyclo[21
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2 |
InChI Key |
SORXDSGXCZEKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B13232150.png)
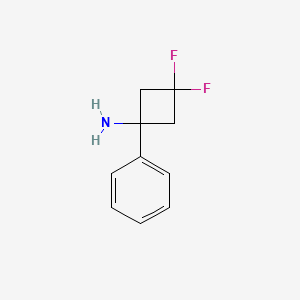
![tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate](/img/structure/B13232161.png)
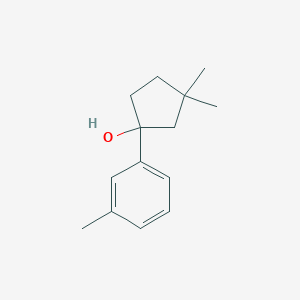
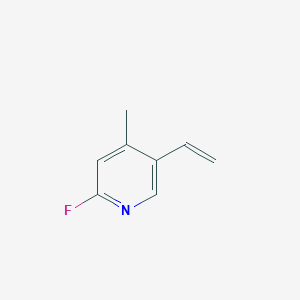
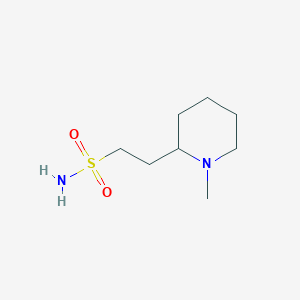
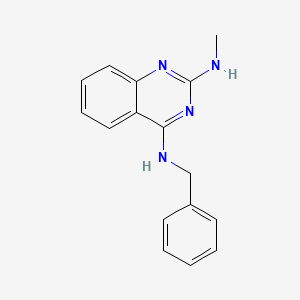

![2-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13232195.png)
![N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B13232209.png)
![3-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13232216.png)

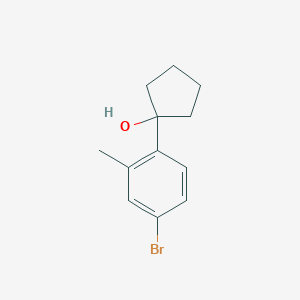
![{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13232245.png)
